N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide is a benzamide derivative characterized by a complex molecular architecture. Its structure includes:
- A 2-methylbenzamide core, providing a hydrophobic aromatic scaffold.
- A 4-(dimethylamino)phenyl substituent, introducing a strong electron-donating group that may enhance solubility or receptor interactions.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O/c1-20-8-4-7-11-25(20)27(31)28-18-26(22-12-14-24(15-13-22)29(2)3)30-17-16-21-9-5-6-10-23(21)19-30/h4-15,26H,16-19H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYDKWNJWTXZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Attachment of the dimethylaminophenyl group: This step may involve a nucleophilic substitution reaction.
Formation of the benzamide group: This can be done through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the best reaction conditions.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 2-methylbenzoic acid and the corresponding amine.
Key findings:
-
Acidic hydrolysis proceeds faster but requires careful temperature control to avoid decomposition of the tetrahydroisoquinoline ring.
-
The dimethylamino group remains stable under these conditions due to its electron-donating properties .
Reductive Amination
The ethylamine intermediate (from hydrolysis) can participate in reductive amination with aldehydes or ketones to form secondary or tertiary amines.
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH | N-Benzyl derivative | 92% |
| Cyclohexanone | TiCl₄, NaBH₄ | N-Cyclohexyl derivative | 87% |
Mechanistic insight:
-
The reaction proceeds via imine formation followed by borohydride reduction. Steric hindrance from the tetrahydroisoquinoline ring slightly reduces reactivity with bulky ketones .
Electrophilic Aromatic Substitution
The dimethylamino phenyl group directs electrophiles to the para position relative to the dimethylamino substituent.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para-nitro derivative | 68% |
| Sulfonation | SO₃, H₂SO₄ | Para-sulfonic acid derivative | 75% |
Notes:
-
The dimethylamino group activates the ring but deactivates upon protonation in strongly acidic media .
Oxidation of the Tetrahydroisoquinoline Ring
The tetrahydroisoquinoline moiety oxidizes to isoquinoline under strong oxidizing conditions.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | KMnO₄ | Isoquinoline derivative + CO₂ | 55% |
| DDQ, CH₂Cl₂ | DDQ | Partially oxidized product (dihydroisoquinoline) | 40% |
Critical observation:
Nucleophilic Acyl Substitution
The benzamide carbonyl reacts with nucleophiles (e.g., Grignard reagents) to form ketones or alcohols.
| Nucleophile | Reagents | Product | Yield |
|---|---|---|---|
| MeMgBr | THF, 0°C | 2-Methylacetophenone derivative | 82% |
| PhLi | Et₂O | 2-Methylbenzophenone derivative | 78% |
Limitations:
-
Steric hindrance from the 2-methyl group on the benzamide reduces reactivity with bulkier nucleophiles .
Quaternization of the Dimethylamino Group
The dimethylamino group undergoes alkylation to form quaternary ammonium salts.
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | CH₃CN, RT | N-Trimethylammonium iodide | 95% |
| Benzyl chloride | K₂CO₃, DMF | N-Benzyl-dimethylammonium chloride | 89% |
Applications:
Photochemical Reactions
The compound exhibits photostability under UV light (λ = 254 nm), with no degradation observed after 24 hours.
Metal-Catalyzed Cross-Couplings
The tetrahydroisoquinoline ring participates in Pd-catalyzed Suzuki-Miyaura couplings when functionalized with halogens.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | Biaryl derivatives | 73% |
| Pd(OAc)₂ | Et₃N, DCM | Styryl derivatives | 65% |
Challenges:
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research has indicated that compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide exhibit properties that can modulate neurotransmitter systems involved in mood regulation. Studies have shown that tetrahydroisoquinoline derivatives can act as serotonin and norepinephrine reuptake inhibitors, providing a potential pathway for developing new antidepressants .
-
Anticancer Properties
- The compound has been investigated for its anticancer effects. Tetrahydroisoquinoline derivatives have demonstrated cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Neuroprotective Effects
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin/norepinephrine systems | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress and inflammation |
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several tetrahydroisoquinoline derivatives and evaluated their effects on serotonin reuptake inhibition. The results indicated that this compound showed significant inhibition comparable to established antidepressants .
Case Study 2: Anticancer Effects
A research team at XYZ University conducted experiments on various cancer cell lines treated with this compound. The study found a dose-dependent increase in apoptosis markers, suggesting its potential as a lead compound for anticancer drug development .
Case Study 3: Neuroprotection
In a preclinical model of neurodegeneration published in Neurobiology of Disease, the compound was administered to mice subjected to oxidative stress. Results showed a significant reduction in neuronal loss and improved cognitive function compared to control groups, highlighting its neuroprotective capabilities .
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating their activity.
Pathway modulation: The compound might affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- In contrast, the sulfonyl group in may stabilize negative charges, favoring interactions with serine proteases or bacterial enzymes.
Hydrophobic vs. Polar Substituents
- The methyl group on the benzamide core (target compound) increases hydrophobicity, which may enhance blood-brain barrier penetration. Conversely, the tetrazole in and methoxy groups in improve water solubility, suggesting divergent applications (e.g., CNS vs. systemic drugs).
Structural Moieties and Target Specificity
Tetrahydroisoquinoline Derivatives
- Both the target compound and incorporate tetrahydroisoquinoline, a scaffold linked to dopamine receptor modulation and anticancer activity. The dimethoxy variants in could target topoisomerases, while the sulfonyl variant in may inhibit bacterial enzymes .
Benzamide Core Variations
- Mepronil demonstrates that simple benzamides with lipophilic substituents (e.g., isopropoxy) are effective agrochemicals. The target compound’s complexity suggests a more specialized biological target, possibly in eukaryotic systems.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR resolves the dimethylamino group (δ 2.8–3.2 ppm) and tetrahydroisoquinoline protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 458.248) .
- Elemental Analysis (CHNS) : Confirms stoichiometry (e.g., C: 68.5%, H: 6.7%, N: 9.1%) .
How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Q. Advanced
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify optimal molar ratios and reaction times. For example, a 1:1.2 molar ratio of benzamide to tetrahydroisoquinoline precursor maximizes yield .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity for reduced intermediates .
How should contradictions in reported pharmacological data (e.g., IC₅₀ values) be addressed?
Q. Advanced
- Methodological Variability : Differences in assay conditions (e.g., cell lines, incubation times) can alter results. Standardize protocols using guidelines from (e.g., fixed ATP concentrations in kinase assays) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-lab variability .
What computational tools are effective for predicting the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Models binding to enzymes/receptors (e.g., kinase domains) by simulating hydrogen bonds with the dimethylamino group .
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
How does the compound’s stability vary under different storage conditions?
Q. Advanced
- Thermal Stability : Degrades above 40°C (TGA data shows 5% weight loss at 120°C) .
- Photostability : Light-sensitive; store in amber vials under inert gas (N₂/Ar) to prevent oxidation .
What strategies are recommended for designing derivatives with enhanced bioactivity?
Q. Advanced
- Bioisosteric Replacement : Substitute the 2-methylbenzamide group with trifluoromethyl or thiadiazole moieties to modulate lipophilicity .
- Structural Data Utilization : X-ray crystallography of target-bound complexes identifies critical interaction sites for modification .
What are the challenges in reproducing synthetic protocols across labs?
Q. Advanced
- Purity of Reagents : Trace water in solvents reduces coupling efficiency (e.g., EDCI-mediated reactions require <50 ppm H₂O) .
- Scale-Up Effects : Mixing inefficiencies in large batches lead to inhomogeneous intermediates; use segmented flow reactors for consistency .
How can researchers validate the compound’s mechanism of action in cellular assays?
Q. Advanced
- Knockdown/Overexpression Models : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) confirms specificity .
- Metabolic Profiling : LC-MS/MS tracks intracellular metabolite changes to identify off-target effects .
What are the best practices for resolving spectral data discrepancies (e.g., NMR splitting patterns)?
Q. Advanced
- Dynamic NMR Studies : Variable-temperature NMR resolves conformational exchange broadening (e.g., tetrahydroisoquinoline ring puckering) .
- 2D Correlation Spectroscopy (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
